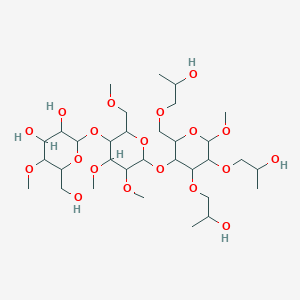
1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 30:0 in which the acyl groups at positions 1 and 2 are specified as octadecanoyl and dodecananoyl respectively. It derives from an octadecanoic acid and a dodecanoic acid.
Applications De Recherche Scientifique
Absorption and Intestinal Uptake
1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is studied for its absorption and intestinal uptake. In a study by Boucrot et al. (1997), a phospholipid analogue similar in structure showed poor splitting by phospholipases A2 and rapid disappearance from the intestinal contents, indicating potential applications in studying intestinal absorption processes (Boucrot, Bourass, Elkihel, Letourneux, & Gandemer, 1997).
Micellar Concentration Studies
Kramp et al. (1984) explored the critical micellar concentration of a compound structurally related to 1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine. This research is vital for understanding the physical chemical characteristics of such compounds and their biological interactions (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Polymerized Liposomes
Sadownik, Stefely, and Regen (1986) described the synthesis of a compound used in the construction of highly stable polymerized liposomes under mild conditions. This research opens doors for potential biomedical applications like drug delivery (Sadownik, Stefely, & Regen, 1986).
Molecular Organization in Multibilayers
Halladay et al. (1990) used magic-angle spinning NMR to study molecular organization in multibilayers formed by compounds including 1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine. Their findings provide insights into the structural behavior of mixed-chain phospholipids (Halladay, Stark, Ali, & Bittman, 1990).
Vesicle Polymerization and Stability
Takeoka, Ohgushi, and Tsuchida (1995) conducted a study on the polymerization of phospholipid vesicles, using a method that could be applied to understanding the behavior of compounds like 1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine in various environments (Takeoka, Ohgushi, & Tsuchida, 1995).
Lipase and Lipoxygenase Reactions
Baba et al. (1990) presented a synthesis study involving a diacylglycerophosphocholine hydroperoxide, highlighting the potential for understanding enzymatic reactions with compounds similar to 1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine (Baba, Yoneda, Tahara, Iwasa, Kaneko, & Matsuo, 1990).
Propriétés
Nom du produit |
1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C38H76NO8P |
Poids moléculaire |
706 g/mol |
Nom IUPAC |
[(2R)-2-dodecanoyloxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-17-18-19-20-21-23-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-22-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1 |
Clé InChI |
BRNGDJBMPAYDPP-PSXMRANNSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



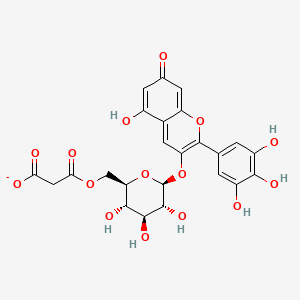

![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)
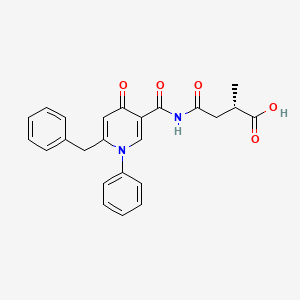

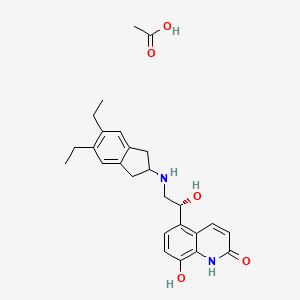
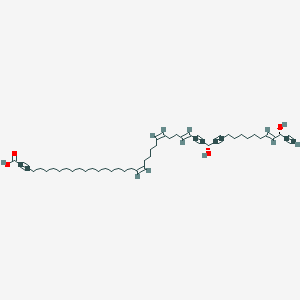


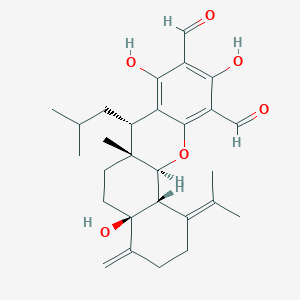

![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)
![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
